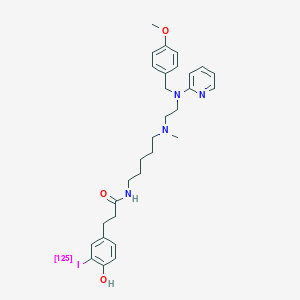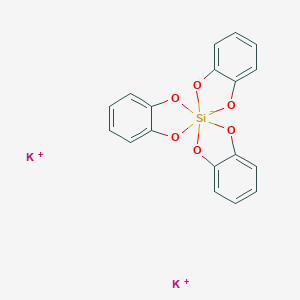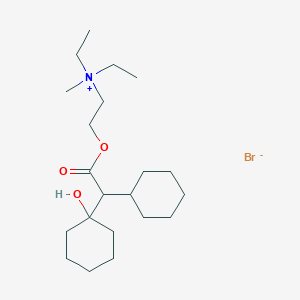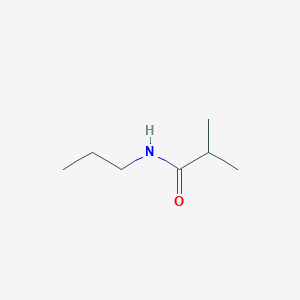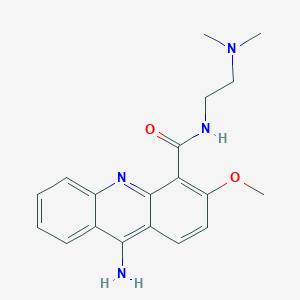![molecular formula C21H30O4 B011058 7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one CAS No. 103873-59-2](/img/structure/B11058.png)
7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricycloalternarene 2b is a sesquiterpenoid compound with the IUPAC name 7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one . It is a secondary metabolite produced by various fungi, including species from the genera Aspergillus and Alternaria . This compound has garnered interest due to its diverse biological activities, including antimicrobial and cytotoxic effects .
Méthodes De Préparation
Tricycloalternarene 2b is typically isolated from the fermentation broth of fungi such as Aspergillus sp. and Alternaria tenuissma . The isolation process involves bioassay-guided fractionation of the crude extract, followed by purification using techniques like NMR, mass spectrometry, and optical rotation data analysis .
Analyse Des Réactions Chimiques
Tricycloalternarene 2b undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Applications De Recherche Scientifique
Tricycloalternarene 2b has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is studied for its unique structure and reactivity. In biology, it has shown potent cytotoxicity against human lung adenocarcinoma A549 cell lines, with an IC50 value of 2.91 μM . Additionally, it exhibits moderate inhibitory effects on Candida albicans, making it a potential candidate for antifungal therapies . In medicine, its cytotoxic properties are being explored for potential cancer treatments .
Mécanisme D'action
The mechanism of action of tricycloalternarene 2b involves its interaction with cellular targets, leading to cytotoxic effects . It is believed to interfere with cellular pathways essential for cell survival and proliferation, although the exact molecular targets and pathways involved are still under investigation . Further research is needed to elucidate the detailed mechanism by which tricycloalternarene 2b exerts its effects .
Comparaison Avec Des Composés Similaires
Similar compounds include tricycloalternarene 3a, tricycloalternarene 3b, and ACTG-toxin F . These compounds share structural similarities but differ in their specific functional groups and biological activities . Tricycloalternarene 2b is unique due to its potent cytotoxicity and moderate antifungal activity, distinguishing it from other tricycloalternarenes .
Propriétés
Numéro CAS |
103873-59-2 |
|---|---|
Formule moléculaire |
C21H30O4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C21H30O4/c1-13(12-22)5-4-6-14(2)15-9-10-21(3)17(15)11-16-19(25-21)8-7-18(23)20(16)24/h5,9,14,17-18,22-23H,4,6-8,10-12H2,1-3H3/b13-5+ |
Clé InChI |
KOATXBNOVXBDJE-WLRTZDKTSA-N |
SMILES |
CC(CCC=C(C)CO)C1=CCC2(C1CC3=C(O2)CCC(C3=O)O)C |
SMILES isomérique |
CC(CC/C=C(\C)/CO)C1=CCC2(C1CC3=C(O2)CCC(C3=O)O)C |
SMILES canonique |
CC(CCC=C(C)CO)C1=CCC2(C1CC3=C(O2)CCC(C3=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


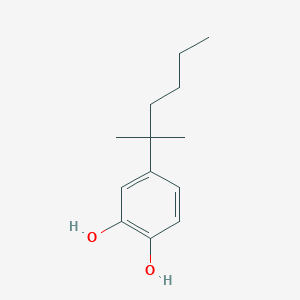


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)

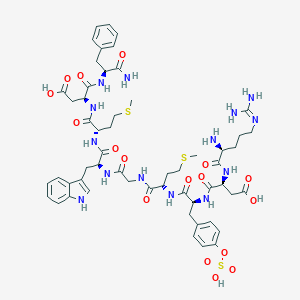
![Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B10987.png)

